REACTION_CXSMILES
|
C(C1C=CC(C(=O)C(O)(C)C)=CC=1)(C)C.C(C1C=CC(C(=O)C(O)(C)C)=CC=1)CCCCCCCCCCC.[CH2:40]([O:42][C:43]([O:58][CH2:59]C)([C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1)[C:44]([C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)=[O:45])C.COC1C=CC=C(OC)C=1C(P(=O)CC(C)CC(C)(C)C)=O.OC(C)(C)C(C1C=CC=CC=1)=O>>[CH3:59][O:58][C:43]([O:42][CH3:40])([C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1)[C:44]([C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)=[O:45]
|
Name
|
2-methyl-1-[4-(methyl thio)-phenyl]-2-morpholinopropanone-1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C(C(C)(C)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)C1=CC=C(C=C1)C(C(C)(C)O)=O
|
Name
|
4-(2-hydroxyethoxy)phenyl-2(2-hydroxy-2-propyl)-ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)C1=CC=CC=C1)(C1=CC=CC=C1)OCC
|
Name
|
(2,6-dimethoxy benzoyl)-2,4,4 trimethylpentylphosphineoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)P(CC(CC(C)(C)C)C)=O)C(=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)C1=CC=CC=C1)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC(C(=O)C1=CC=CC=C1)(C1=CC=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |